molecular formula C9H16O B119071 3-Hepten-2-one, 5-ethyl- CAS No. 147224-13-3

3-Hepten-2-one, 5-ethyl-

Cat. No. B119071
M. Wt: 140.22 g/mol
InChI Key: MTNXTOAQNAWJRM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hepten-2-one, 5-ethyl- is a colorless liquid with a fruity odor, and it is commonly used in the food industry as a flavoring agent. This compound is also used in scientific research as it has several potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Hepten-2-one, 5-ethyl- is not fully understood, but it is believed to work by disrupting the cell membrane of bacterial cells. This disrupts the normal functioning of the cell, leading to cell death. Additionally, the antioxidant properties of 3-Hepten-2-one, 5-ethyl- are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Biochemical And Physiological Effects

3-Hepten-2-one, 5-ethyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, as mentioned earlier. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. 3-Hepten-2-one, 5-ethyl- has also been found to have analgesic properties, making it a potential candidate for use in pain management.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Hepten-2-one, 5-ethyl- in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using 3-Hepten-2-one, 5-ethyl- is its potential toxicity. While this compound has been found to be relatively safe in low concentrations, high doses may be toxic to cells.

Future Directions

There are several future directions for research on 3-Hepten-2-one, 5-ethyl-. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Hepten-2-one, 5-ethyl- and its potential applications in the treatment of inflammatory diseases and pain management. Finally, more research is needed to determine the safety and toxicity of this compound in higher doses and in different cell types.
Conclusion:
In conclusion, 3-Hepten-2-one, 5-ethyl- is a versatile compound with several potential applications in scientific research. Its antimicrobial, antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for use in various fields. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 3-Hepten-2-one, 5-ethyl- involves the reaction of ethyl acetoacetate with 3-buten-2-one in the presence of a base such as sodium ethoxide. The reaction yields 3-Hepten-2-one, 5-ethyl- in good yields with a purity of up to 98%.

Scientific Research Applications

3-Hepten-2-one, 5-ethyl- has several potential applications in scientific research. It is commonly used as a flavoring agent in food products, but it has also been found to have antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes. Additionally, 3-Hepten-2-one, 5-ethyl- has been found to have antioxidant properties, making it a potential candidate for use in the food industry as a preservative.

properties

CAS RN

147224-13-3

Product Name

3-Hepten-2-one, 5-ethyl-

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-5-ethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+

InChI Key

MTNXTOAQNAWJRM-VOTSOKGWSA-N

Isomeric SMILES

CCC(CC)/C=C/C(=O)C

SMILES

CCC(CC)C=CC(=O)C

Canonical SMILES

CCC(CC)C=CC(=O)C

Other CAS RN

71648-42-5

Pictograms

Irritant

synonyms

3-Hepten-2-one, 5-ethyl-, (3E)- (9CI)

Origin of Product

United States

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